Bis-PEG7-t-butyl ester
Overview
Description
Bis-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound, specifically a bifunctional linker. It features a branched alkyl chain (t-butyl) attached to two PEG7 units through ester bonds. This unique structure offers increased hydrophilicity and biocompatibility, while the t-butyl moiety enhances stability. It is commonly used in pharmaceutical research and development, particularly in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG7-t-butyl ester involves the esterification of PEG7 with t-butyl groups. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester bonds. The process involves the following steps:
- Activation of the carboxyl groups of PEG7 using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Reaction of the activated PEG7 with t-butyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).
- Purification of the product using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification reactions using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG7-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of PEG7 and t-butyl alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the t-butyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: PEG7 and t-butyl alcohol.
Substitution: PEG7 derivatives with substituted nucleophiles.
Oxidation and Reduction: Oxidized or reduced forms of this compound
Scientific Research Applications
Bis-PEG7-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of targeted drug delivery systems and bioconjugates such as ADCs.
Medicine: Utilized in the formulation of drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of Bis-PEG7-t-butyl ester involves its role as a linker or spacer molecule. It facilitates the conjugation of different molecules, such as drugs and antibodies, by forming stable ester bonds. The PEG7 units provide hydrophilicity and biocompatibility, while the t-butyl groups enhance stability. This combination allows for the creation of bioconjugates with improved pharmacokinetic properties and targeted delivery capabilities .
Comparison with Similar Compounds
Bis-PEG7-t-butyl ester can be compared with other similar compounds, such as:
- Bis-PEG2-t-butyl ester
- Bis-PEG3-t-butyl ester
- Bis-PEG4-t-butyl ester
- Bis-PEG6-t-butyl ester
- Bis-PEG9-t-butyl ester
- Bis-PEG10-t-butyl ester
- Bis-PEG11-t-butyl ester
- Bis-PEG13-t-butyl ester
These compounds differ in the length of the PEG chain, which affects their hydrophilicity, biocompatibility, and stability. This compound is unique due to its specific PEG chain length, which provides an optimal balance of these properties for various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O11/c1-25(2,3)36-23(27)7-9-29-11-13-31-15-17-33-19-21-35-22-20-34-18-16-32-14-12-30-10-8-24(28)37-26(4,5)6/h7-22H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGEWXJAQIRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149389 | |
Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439114-17-7 | |
Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439114-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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